BOS-172722

Description

Mps1 Inhibitor BOS172722 is an orally bioavailable, selective inhibitor of the serine/threonine-protein kinase monopolar spindle 1 (Mps1; TTK), with potential antineoplastic activity. Upon administration, the Mps1 inhibitor BOS172722 binds to and inhibits the activity of Mps1, a core component of the spindle assembly checkpoint (SAC). Inhibition of Mps1 activity compromises spindle assembly checkpoint, increases chromosome missegregation errors and decreases cancer cell viability. Mps1, a dual-specificity protein kinase expressed in proliferating normal tissues and aberrantly overexpressed in certain tumor types, is activated during mitosis and is essential in proper SAC function and chromosomal alignment.

MPS1 inhibito

Structure

3D Structure

Propriétés

IUPAC Name |

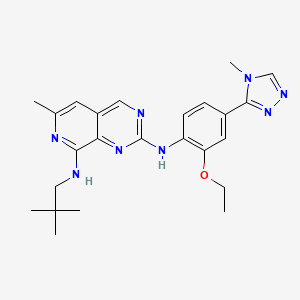

8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWLRDAOCLITOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578245-44-9 | |

| Record name | BOS172722 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15498 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Action of BOS-172722: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-172722 is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] In neoplastic cells, which often exhibit high rates of proliferation and may have a compromised SAC, this compound induces a catastrophic failure of cell division, leading to apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Molecular Target and Potency

The primary molecular target of this compound is the MPS1 kinase. This compound exhibits high potency against its target, as demonstrated by in vitro biochemical and cellular assays.

| Parameter | Value | Conditions |

| IC50 | 4 nM | Low ATP (10 µM) |

| IC50 | 10 nM | High ATP (1 mM) |

| Ki | 0.11 nM | Not specified |

| Cellular IC50 | 60 ± 30 nM | MSD assay for MPS1 T33/S37 auto-phosphorylation |

Table 1: In Vitro Potency of this compound against MPS1 Kinase.

Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

The core mechanism of action of this compound is the inhibition of MPS1 kinase activity, which leads to the abrogation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Signaling Pathway

In a normal mitotic cell, unattached kinetochores activate the SAC. MPS1 is a key upstream kinase in this pathway, responsible for the recruitment and activation of several downstream checkpoint proteins, including MAD1, MAD2, and BUBR1. This cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying sister chromatid separation.

By inhibiting MPS1, this compound prevents the recruitment of these essential checkpoint proteins to the kinetochores. This leads to a failure to establish and maintain the mitotic checkpoint, even in the presence of spindle poisons like paclitaxel that would normally activate it. Consequently, the APC/C is prematurely activated, leading to the degradation of securin and cyclin B and an untimely entry into anaphase.

Cellular Consequences

The abrogation of the SAC by this compound results in a dramatically shortened mitosis. Cancer cells treated with this compound exit mitosis prematurely, leading to gross chromosomal missegregation and the formation of aneuploid daughter cells. This genomic instability ultimately triggers apoptotic cell death.

| Treatment | Time in Mitosis (minutes) | Outcome |

| Untreated HeLa Cells | 52 | Normal Mitosis |

| This compound (200 nM) | 11 | Premature Mitotic Exit, Chromosomal Defects |

| Paclitaxel Alone | 110 | Mitotic Arrest |

| This compound + Paclitaxel | 15 | Rapid Mitotic Exit, Severe Chromosomal Abnormalities, Cell Death |

Table 2: Effect of this compound on the Duration of Mitosis.

Synergistic Activity with Paclitaxel

This compound demonstrates strong synergistic activity when combined with taxanes such as paclitaxel. Paclitaxel stabilizes microtubules, leading to the activation of the SAC and a prolonged mitotic arrest. By inhibiting MPS1, this compound overrides this paclitaxel-induced arrest, forcing the cells to divide rapidly with unresolved spindle defects. This combination leads to a higher degree of chromosomal missegregation and a more robust induction of apoptosis than either agent alone.

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against MPS1 kinase.

-

Method: Purified recombinant MPS1 protein is incubated with varying concentrations of this compound in the presence of ATP (either 10 µM for low concentration or 1 mM for high concentration) and a suitable substrate. Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric or fluorescence-based assay. IC50 values are calculated from the dose-response curves.

Cellular MPS1 Autophosphorylation Assay (MSD)

-

Objective: To measure the inhibition of MPS1 activity in a cellular context.

-

Method: HCT116 cells are treated with nocodazole to induce mitotic arrest and activate MPS1. The cells are then co-treated with varying concentrations of this compound and the proteasome inhibitor MG132 (to prevent mitotic exit). Cell lysates are analyzed using a Meso Scale Discovery (MSD) electrochemiluminescence assay to quantify the levels of MPS1 autophosphorylation at T33/S37.

Live-Cell Imaging

-

Objective: To visualize and quantify the effect of this compound on mitotic timing.

-

Method: HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-mCherry) are cultured in a chambered coverslip. The cells are treated with either vehicle control or this compound (e.g., 200 nM). Time-lapse microscopy is then performed to monitor the cells as they enter and exit mitosis. The time from nuclear envelope breakdown to anaphase onset is measured for a statistically significant number of cells in each condition.

Immunofluorescence Staining for SAC Proteins

-

Objective: To assess the effect of this compound on the recruitment of SAC proteins to kinetochores.

-

Method: HeLa cells are treated with a mitotic arresting agent like nocodazole, followed by treatment with this compound. Cells are then fixed, permeabilized, and stained with primary antibodies against key SAC proteins (e.g., MAD1, MAD2, BUBR1) and a kinetochore marker (e.g., CREST). Fluorescently labeled secondary antibodies are used for visualization by confocal microscopy. The intensity of the SAC protein signal at the kinetochores is quantified.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with paclitaxel in a preclinical model.

-

Method: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups: vehicle, this compound (administered orally), paclitaxel (administered intravenously), and the combination of this compound and paclitaxel. Tumor volume is measured regularly to assess treatment efficacy. Pharmacodynamic markers, such as phosphorylation of histone H3 (p-HH3) and the MPS1 substrate KNL1, can be assessed in tumor biopsies by immunohistochemistry or immunoblotting to confirm target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of MPS1 kinase that exerts its anti-cancer effects by abrogating the Spindle Assembly Checkpoint. This leads to a rapid and error-prone mitosis, resulting in extensive aneuploidy and subsequent apoptotic cell death. The synergistic interaction of this compound with microtubule-stabilizing agents like paclitaxel provides a strong rationale for its clinical development in highly proliferative and chromosomally unstable cancers, such as triple-negative breast cancer. The detailed understanding of its mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent in oncology.

References

BOS-172722: A Selective Mps1 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BOS-172722 (also known as CCT289346) is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to catastrophic aneuploidy and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its synergistic effects with taxanes like paclitaxel.[1][2]

Introduction to Mps1 Kinase and the Spindle Assembly Checkpoint

Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[4][5][6] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids.[1] When improper attachments are detected, the SAC is activated, halting the cell cycle in metaphase and preventing premature entry into anaphase.[4][5] This delay provides time for error correction, thus safeguarding genomic stability.[4]

Mps1 is a key upstream kinase in the SAC signaling cascade.[4][7] Its kinase activity is essential for the recruitment of other critical checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[4][8] This recruitment initiates a signaling cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation and allowing anaphase to proceed.[5]

Due to their high proliferation rates and frequent chromosomal instability, many cancer cells are particularly dependent on a functional SAC to survive.[1] Therefore, inhibiting Mps1 presents a promising therapeutic strategy to selectively target cancer cells by forcing them into a premature and error-prone mitosis, leading to cell death.[1][9]

This compound: Mechanism of Action

This compound is a selective inhibitor that targets the ATP-binding site of Mps1 kinase.[8][9] By binding to Mps1, this compound prevents its autophosphorylation and the subsequent phosphorylation of its downstream substrates, including KNL1.[1][2] This inhibition disrupts the entire SAC signaling pathway.[10]

The primary mechanism of action of this compound involves the abrogation of the mitotic checkpoint.[1] In the presence of this compound, cells with unattached kinetochores fail to arrest in mitosis.[1][11] This leads to a premature exit from mitosis, resulting in gross chromosomal missegregation and the formation of aneuploid daughter cells.[1][3] The high levels of aneuploidy are unsustainable, ultimately triggering apoptotic cell death.[1]

The following diagram illustrates the Mps1 signaling pathway and the inhibitory effect of this compound.

Figure 1: Mps1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Presentation

This compound has demonstrated high potency in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC50 | 0.004 µM | Purified recombinant Mps1, 10 µM ATP | [11] |

| 0.01 µM | Purified recombinant Mps1, 1 mM ATP | [11] | |

| 11 nM | [12] | ||

| 2 nM | [13] | ||

| Ki | 0.11 nM | [12] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Mps1 Autophosphorylation (T33/S37) | HCT116 | IC50 | 0.06 ± 0.03 µmol/L | [1] |

| Growth Inhibition (5-day) | TNBC Cell Lines | GI50 | < 200 nM | [11] |

| Time in Mitosis | HeLa | Untreated | 52 minutes | [1][11] |

| HeLa | 200 nM this compound | 11 minutes | [1][11] | |

| Paclitaxel alone | 110 minutes | [3][14] | ||

| Paclitaxel + this compound | 15 minutes | [3][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Mps1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Mps1 kinase.

-

Objective: To determine the IC50 value of this compound against Mps1.

-

Materials:

-

Purified recombinant human Mps1 protein.

-

ATP (at varying concentrations, e.g., 10 µM and 1 mM).[11]

-

A suitable Mps1 substrate (e.g., a synthetic peptide or a protein like myelin basic protein).

-

32P-γ-ATP or a fluorescence-based detection system.

-

This compound at various concentrations.

-

Kinase reaction buffer.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, Mps1 enzyme, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP if using radiometric detection).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Mps1 Autophosphorylation Assay (Meso Scale Discovery - MSD)

This assay quantifies the inhibition of Mps1 autophosphorylation in a cellular context.[1]

-

Objective: To determine the cellular IC50 of this compound for Mps1 inhibition.

-

Materials:

-

Procedure:

-

Seed HCT116-Myc-Mps1 cells in plates.

-

Treat cells with nocodazole to induce mitotic arrest.

-

Add this compound at a range of concentrations and incubate.

-

Lyse the cells and quantify total protein concentration.

-

Add cell lysates to the anti-Myc coated MSD plates and incubate to capture Myc-Mps1.

-

Wash the plates and add the phospho-specific Mps1 detection antibody.

-

Add a labeled secondary antibody and read the plate on an MSD instrument.

-

Normalize the phospho-Mps1 signal to the total protein amount and calculate the IC50 value.

-

Live-Cell Imaging for Mitotic Progression

This method visualizes the effect of this compound on the duration of mitosis and the fidelity of chromosome segregation.[1][11]

-

Objective: To measure the time in mitosis and observe chromosomal abnormalities.

-

Materials:

-

Procedure:

-

Plate H2B-mCherry HeLa cells in a glass-bottom dish suitable for microscopy.

-

Treat the cells with either vehicle control or this compound.

-

Place the dish on the microscope stage and acquire time-lapse images (e.g., every 5-10 minutes) for an extended period (e.g., 24 hours).

-

Analyze the movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells.

-

Quantify the percentage of cells exhibiting mitotic defects such as chromosome misalignments and lagging chromosomes.[1]

-

The following diagram outlines the experimental workflow for live-cell imaging.

Figure 2: Experimental Workflow for Live-Cell Imaging.

In Vivo Pharmacodynamic Studies

These studies assess the in vivo target engagement and efficacy of this compound in animal models.[1][2]

-

Objective: To evaluate the inhibition of Mps1 activity and anti-tumor efficacy in vivo.

-

Materials:

-

Human tumor xenograft models (e.g., MDA-MB-231 triple-negative breast cancer cells) in immunocompromised mice.[1]

-

This compound formulated for oral administration.

-

Paclitaxel (for combination studies).[1]

-

Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF) against p-Histone H3 (a mitotic marker) and p-KNL1 (a direct Mps1 substrate).[1][2]

-

-

Procedure:

-

Establish tumors in mice by subcutaneous injection of cancer cells.

-

Once tumors reach a certain size, randomize mice into treatment groups (e.g., vehicle, this compound alone, paclitaxel alone, combination).

-

Administer treatments as scheduled (e.g., this compound orally, paclitaxel intravenously).

-

For pharmacodynamic assessment, collect tumors at specific time points after treatment.

-

Process tumors for IHC or IF to quantify the levels of p-Histone H3 and p-KNL1.[1]

-

For efficacy studies, monitor tumor volume over time.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Synergy with Paclitaxel

This compound exhibits strong synergistic anti-cancer activity when combined with paclitaxel, a microtubule-stabilizing agent commonly used in chemotherapy.[1][2] Paclitaxel treatment activates the SAC, causing a prolonged mitotic arrest.[1] By inhibiting Mps1, this compound overrides this paclitaxel-induced mitotic delay, forcing cells to exit mitosis prematurely with severe chromosome segregation errors.[1][3] This combination leads to a significant increase in cancer cell death compared to either agent alone.[1][2]

This synergistic relationship has been demonstrated in vitro in triple-negative breast cancer (TNBC) cell lines and in vivo in human tumor xenograft models, where the combination of this compound and paclitaxel resulted in robust tumor regressions.[1][2]

The logical relationship of this synergistic action is depicted below.

Figure 3: Synergistic Mechanism of this compound and Paclitaxel.

Clinical Development

This compound has advanced into clinical trials.[3][14] A Phase 1/1b study was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in combination with paclitaxel in patients with advanced solid tumors, including triple-negative breast cancer.[15][16] The promising preclinical data, particularly the strong synergy with paclitaxel, provide a solid rationale for its clinical investigation in this patient population with high unmet medical need.[2]

Conclusion

This compound is a highly potent and selective Mps1 kinase inhibitor with a clear mechanism of action centered on the disruption of the spindle assembly checkpoint. Its ability to induce catastrophic mitotic errors in cancer cells, especially in combination with taxanes, makes it a promising therapeutic agent. The data presented in this guide underscore the potential of this compound as a targeted therapy for the treatment of various malignancies, particularly triple-negative breast cancer. Further clinical development will be crucial in defining its role in the oncologic armamentarium.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. icr.ac.uk [icr.ac.uk]

- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Facebook [cancer.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. BOS172722 / Boston Pharma [delta.larvol.com]

The Role of BOS-172722 in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The serine/threonine kinase Monopolar Spindle 1 (MPS1) is a key regulator of the SAC, making it an attractive target for anti-cancer therapies. BOS-172722 is a potent and selective inhibitor of MPS1 that has demonstrated significant preclinical and clinical activity, particularly in combination with taxanes. This technical guide provides an in-depth overview of the role of this compound in the SAC, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint ensures that each daughter cell receives a complete and accurate set of chromosomes. The core function of the SAC is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation, thereby triggering the metaphase-to-anaphase transition.[3][4]

The SAC is activated by unattached or improperly attached kinetochores, the protein structures on chromosomes where spindle microtubules bind.[5] A key player in this process is the Mitotic Checkpoint Complex (MCC), which is composed of the proteins BUD3, BUBR1 (MAD3 in yeast), MAD2, and CDC20.[3] The formation of the MCC is a critical step in SAC activation, as it directly binds to and inhibits the APC/C.[4]

The Role of MPS1 in the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the initiation and maintenance of the spindle assembly checkpoint.[6][7] Its kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores.[5][8]

Upon mitotic entry, MPS1 is recruited to the kinetochores where it phosphorylates multiple substrates, including the kinetochore-null protein 1 (KNL1).[6][8][9] Phosphorylation of KNL1 creates docking sites for other SAC proteins, including the BUB1/BUB3 complex, which in turn recruits MAD1 and MAD2.[3][6] This cascade of events ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC) and the inhibition of the APC/C.[4][8]

This compound: A Potent and Selective MPS1 Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of MPS1 kinase.[1][10][11] By binding to the ATP-binding pocket of MPS1, this compound prevents the phosphorylation of its downstream targets, thereby abrogating the spindle assembly checkpoint.[1] This inhibition leads to a premature exit from mitosis, even in the presence of spindle poisons like paclitaxel that would normally activate the SAC.[10][12] The consequence of this forced mitotic progression is severe chromosome missegregation and, ultimately, apoptotic cell death.[1][10]

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (MPS1 kinase) | 0.004 µM | Low ATP (10 µM) | [12] |

| 0.01 µM | High ATP (1 mM) | [12] | |

| IC50 (MPS1 auto-phosphorylation) | 0.06 ± 0.03 µmol/L | Meso Scale Discovery (MSD) assay in HCT116 cells | [13] |

| Effect on Mitotic Timing | Reduces mitotic duration from 52 minutes to 11 minutes | 200 nmol/L in HeLa cells | [12] |

| Reduces paclitaxel-induced mitotic arrest from 110 minutes to 15 minutes | In combination with paclitaxel | [14] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative | Not explicitly stated, but sensitive | [13][15] |

| MCF-7 | ER-positive | 2.4 (for a pyrazolo[4,3-c]hexahydropyridine derivative) | [16] |

| T-47D | ER-positive | 0.43 ± 0.01 (for a pyridazine derivative) | [16] |

| HS578T | Triple-Negative | Lower than MDA-MB-231 | [15] |

| Lung Cancer | |||

| A549 | Non-Small Cell | 8.13 ± 0.06 (for a dihydroquinoline derivative) | [1] |

| H460 | Non-Small Cell | IC50 values vary depending on the compound | [17][18] |

| H1299 | Non-Small Cell | IC50 values vary depending on the compound | [14] |

| H23 | Non-Small Cell | IC50 values vary depending on the compound | [19] |

| Colon Cancer | |||

| HCT116 | Colorectal Carcinoma | Sensitive, used for MPS1 activity investigation | [13] |

| HT29 | Colorectal Adenocarcinoma | IC50 of 1.93 ± 0.01 (for SN-38) | [20] |

| SW480 | Colorectal Adenocarcinoma | 0.07 ± 0.02 (for SN-38) | [20] |

| COLO205 | Colorectal Adenocarcinoma | 0.61 ± 0.23 (for SN-38) | [20] |

| Ovarian Cancer | |||

| OVCAR3 | Ovarian Adenocarcinoma | IC50 values vary depending on the compound | [12] |

| SKOV3 | Ovarian Adenocarcinoma | IC50 values vary depending on the compound | [12][21][22] |

| A2780 | Ovarian Carcinoma | IC50 values vary depending on the compound | [23][24] |

| HeyA8 | Ovarian Cancer | IC50 values vary depending on the compound | [12] |

Experimental Protocols

In Vitro MPS1 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of purified recombinant MPS1 protein.

-

Reagents: Purified recombinant MPS1, ATP (10 µM for low concentration, 1 mM for high concentration), kinase buffer, substrate peptide, and this compound at various concentrations.

-

Procedure:

-

Prepare a reaction mixture containing MPS1 kinase, kinase buffer, and the substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

-

Live-Cell Imaging of Mitosis

This method allows for the real-time visualization of mitotic progression in cells treated with this compound.

-

Cell Culture and Transfection:

-

Culture HeLa cells or other suitable cell lines in glass-bottom dishes.

-

Transfect the cells with a vector expressing a fluorescently tagged histone protein, such as H2B-mCherry, to visualize chromosomes.

-

-

Imaging Setup:

-

Use an automated inverted fluorescence microscope equipped with a climate chamber to maintain cells at 37°C and 5% CO2.[25]

-

Acquire images at regular intervals (e.g., every 2-5 minutes) using appropriate filter sets for the fluorescent protein.

-

-

Treatment and Data Analysis:

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment and Harvesting:

-

Treat cells with this compound at the desired concentration and for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation and Staining:

-

Flow Cytometry and Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[23]

-

Immunofluorescence for Phospho-Histone H3 and KNL1

This method is used to detect the phosphorylation status of key mitotic proteins in response to this compound treatment.

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with this compound, with or without paclitaxel.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.[28]

-

-

Immunostaining:

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the levels of protein phosphorylation.[28]

-

Signaling Pathways and Experimental Workflows

Spindle Assembly Checkpoint Signaling Pathway

References

- 1. rsc.org [rsc.org]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics of spindle assembly and position checkpoints: Integrating molecular mechanisms with computational models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 21. researchgate.net [researchgate.net]

- 22. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. flowcytometry-embl.de [flowcytometry-embl.de]

The Discovery and Development of BOS-172722: A Potent and Selective MPS1 Inhibitor for Triple-Negative Breast Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

BOS-172722 (also known as CCT289346) is a potent, selective, and orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Discovered at The Institute of Cancer Research (ICR), London, and developed by Boston Pharmaceuticals, this compound has shown significant promise in preclinical models, particularly in combination with taxane-based chemotherapy for the treatment of triple-negative breast cancer (TNBC).[1][3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: Targeting the Spindle Assembly Checkpoint in Cancer

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. MPS1 kinase is a central component of the SAC, playing a crucial role in its activation and maintenance.[5] In many cancer cells, which are characterized by rapid and often aberrant cell division, the SAC is a key dependency for survival. Inhibition of MPS1 overrides the SAC, leading to catastrophic chromosomal missegregation and ultimately, cell death.[4][5] This makes MPS1 an attractive therapeutic target in oncology.

This compound was identified through a lead optimization program focused on a pyridopyrimidine series of compounds.[2] Its development has been driven by its high potency and selectivity for MPS1, favorable pharmacokinetic properties, and its synergistic effects when combined with chemotherapy.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MPS1.[5] This inhibition disrupts the SAC, causing cancer cells to exit mitosis prematurely before proper chromosome alignment.[4][6] This forced and rapid cell division leads to gross chromosomal abnormalities and aneuploidy, which are ultimately fatal to the cancer cells.[7]

The combination of this compound with paclitaxel, a microtubule-stabilizing agent, has demonstrated strong synergistic effects.[1] Paclitaxel treatment activates the SAC, causing a mitotic delay.[1] this compound abrogates this paclitaxel-induced mitotic arrest, forcing cells to divide with unaligned chromosomes, thereby enhancing the cytotoxic effect.[1][2]

Signaling Pathway

Caption: Mechanism of action of this compound and its synergy with paclitaxel.

Preclinical Development

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of MPS1 kinase.[2] Its inhibitory activity has been characterized in various biochemical and cellular assays.

| Parameter | Value | Conditions |

| IC50 (MPS1) | 2 nM | Not specified |

| IC50 (MPS1) | 4 nM | 10 µM ATP |

| IC50 (MPS1) | 10 nM | 1 mM ATP |

| IC50 (P-MPS1) | 63 nM | Not specified |

| IC50 (MPS1) | 11 nM | 1 mM ATP |

Data compiled from multiple sources.[2][8]

Cellular Effects

In cellular assays, this compound treatment leads to a rapid exit from mitosis.[2] In HeLa cells, treatment with 200 nM of this compound reduced the time in mitosis from 52 minutes in untreated cells to just 11 minutes.[2][6] When combined with paclitaxel, the time in cell division was dramatically reduced from 110 minutes with paclitaxel alone to 15 minutes with the combination.[7][9] This accelerated and faulty cell division resulted in 100% of cancer cells dying, compared to 40% survival with paclitaxel alone in lab studies.[3][7]

In Vivo Efficacy

The combination of this compound and paclitaxel has demonstrated robust tumor regression in multiple human tumor xenograft models of TNBC, including a patient-derived xenograft and a systemic metastasis model.[1][6] In an orthotopic MDA-MB-231 xenograft model, single-agent this compound at 50 mg/kg administered orally twice a week showed a significant but moderate tumor growth inhibition of 66%.[6] However, the combination with paclitaxel resulted in significant tumor regressions.[1][6]

Pharmacokinetics

This compound has shown excellent pharmacokinetic (PK) properties in preclinical species, including mouse, rat, and dog, and is orally bioavailable.[4][8]

| Species | Dose | Route | T1/2 | Cmax | AUC |

| Dog | 1 mg/kg | IV | 12 h | - | - |

| Dog | 5 mg/kg | PO | - | 7770 nmol/L | 147035 h*nmol/L |

Data from MedchemExpress.[8]

Pharmacodynamic studies in vivo have confirmed that this compound effectively inhibits the spindle assembly checkpoint.[1] This was measured by the inhibition of phosphorylation of MPS1 substrate KNL1 and the mitotic marker histone H3.[1][6]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.

Methodology:

-

Purified recombinant MPS1 protein is used.

-

The assay is performed in the presence of varying concentrations of ATP (e.g., 10 µM and 1 mM) to assess ATP-competitive binding.

-

This compound is serially diluted and added to the reaction mixture containing MPS1 and a substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

The level of substrate phosphorylation is measured, typically using a radiometric or fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Live-Cell Imaging for Mitotic Timing

Objective: To measure the duration of mitosis in cancer cells treated with this compound.

Methodology:

-

HeLa cells are transfected with a vector expressing a fluorescently tagged histone (e.g., H2B-mCherry) to visualize chromosomes.

-

Transfected cells are plated in a suitable imaging dish.

-

Cells are treated with either vehicle control or this compound at a specified concentration (e.g., 200 nM).

-

Live-cell imaging is performed using a high-content imaging system equipped with an environmental chamber to maintain physiological conditions.

-

Images are captured at regular intervals (e.g., every 5 minutes) for an extended period.

-

The time from nuclear envelope breakdown (mitotic entry) to anaphase onset (mitotic exit) is measured for individual cells.

Experimental Workflow: Live-Cell Imaging

Caption: Workflow for live-cell imaging to determine mitotic timing.

Clinical Development

A Phase 1/1b clinical trial (NCT03328494) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in combination with paclitaxel in patients with advanced solid tumors, including an expansion cohort for patients with TNBC.[4][10] The study consisted of a dose-escalation part (Part A) and a dose-expansion part (Part B).[10] The trial enrolled approximately 68 patients in the UK.[10] In the full analysis of 35 patients from the Phase 1 trial, eight partial responses were observed in four different tumor types.[4]

Logical Flow of Drug Development

Caption: The development pipeline for this compound.

Conclusion and Future Directions

This compound is a promising, potent, and selective MPS1 inhibitor with a clear mechanism of action and a strong rationale for its use in combination with paclitaxel. Preclinical studies have demonstrated significant efficacy, particularly in models of TNBC, a cancer with high unmet medical need.[1] Early clinical data from the Phase 1/1b trial are encouraging, showing anti-tumor activity in several cancer types.[4] The future development of this compound will likely focus on confirming its efficacy in larger, randomized clinical trials in TNBC and potentially other solid tumors characterized by high proliferation rates and sensitivity to SAC inhibition.[1][4] The identification of predictive biomarkers of response will also be crucial for patient selection and maximizing the clinical benefit of this novel therapeutic agent.[4]

References

- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. icr.ac.uk [icr.ac.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. icr.ac.uk [icr.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. hra.nhs.uk [hra.nhs.uk]

The Impact of BOS-172722 on Chromosome Segregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOS-172722 (also known as CCT289346) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In neoplastic cells, which often exhibit high rates of proliferation and may have a compromised SAC, inhibition of MPS1 by this compound leads to a catastrophic failure in mitotic regulation. This results in accelerated and erroneous cell division, gross chromosomal missegregation, and ultimately, apoptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromosome segregation, a summary of key preclinical data, and detailed experimental protocols relevant to its study.

Introduction to the Spindle Assembly Checkpoint and the Role of MPS1

The Spindle Assembly Checkpoint (SAC) is a fundamental cell cycle control mechanism that prevents the premature separation of sister chromatids, a process known as anaphase, until all chromosomes are correctly attached to the mitotic spindle. This checkpoint is essential for maintaining genomic stability. The kinase MPS1 is a master regulator of the SAC. When kinetochores, the protein structures on chromosomes where spindle fibers attach, are unattached, MPS1 is activated. Activated MPS1 phosphorylates its substrate KNL1, initiating a signaling cascade that leads to the recruitment of other checkpoint proteins, including MAD1, MAD2, BUB1, and BUB3. These proteins form the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. Once all chromosomes are properly attached, MPS1 activity ceases, the SAC is silenced, APC/C is activated, and anaphase proceeds.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of MPS1 kinase.[1] By binding to the ATP-binding pocket of MPS1, this compound prevents the phosphorylation of its downstream targets, most notably KNL1.[2][3] This abrogation of MPS1's catalytic activity effectively silences the SAC, even in the presence of unattached kinetochores.[4] Consequently, the formation of the Mitotic Checkpoint Complex is prevented, leading to the premature activation of the APC/C. This results in the untimely degradation of securin and cyclin B, unleashing separase to cleave cohesin, and forcing the cell into anaphase with misaligned chromosomes. This rapid and uncontrolled mitotic progression leads to severe chromosome segregation errors and aneuploidy, which in turn triggers apoptosis in cancer cells.[5][6]

Signaling Pathway of the Spindle Assembly Checkpoint and Inhibition by this compound

References

- 1. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 2. Histone western blot protocol | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

Preclinical Profile of BOS-172722 in Triple-Negative Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the preclinical data on BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in the context of Triple-Negative Breast Cancer (TNBC). The information presented herein is collated from key preclinical studies, providing a comprehensive resource on the compound's mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.

Core Findings and Data Presentation

This compound has demonstrated significant preclinical activity in TNBC models, both as a single agent and in combination with standard-of-care chemotherapy.[1][2][3][4] The primary mechanism of action involves the inhibition of MPS1, a key regulator of the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[1][4][5]

In Vitro Efficacy of this compound in TNBC Cell Lines

This compound exhibits potent anti-proliferative activity against a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values highlight a particular sensitivity in highly proliferative cell lines.

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-231 | Mesenchymal-like | 0.05 - 1.0 |

| BT-549 | Mesenchymal-like | 0.05 - 1.0 |

| and other relevant TNBC cell lines |

Note: Specific IC50 values for a broader range of TNBC cell lines can be found in the primary literature. A preclinical study demonstrated anti-proliferative effects with IC50 values ranging from 0.05 to 1.0 μM in basal-like breast cancer cell lines.[6]

Synergistic Activity with Paclitaxel

The combination of this compound with the taxane chemotherapy agent, paclitaxel, has shown strong synergistic effects in TNBC models.[2][3] This combination significantly enhances anti-tumor activity by overriding the paclitaxel-induced mitotic arrest, forcing cells into a premature and aberrant cell division, ultimately leading to apoptosis.[1][2][3][4][5]

| Treatment | Effect on Mitosis | Cell Fate |

| Paclitaxel alone | Prolonged mitotic arrest (110 minutes) | 40% of cells remain viable |

| This compound + Paclitaxel | Rapid and aberrant mitosis (15 minutes) | 100% cell death with gross chromosomal abnormalities |

Data derived from in vitro studies on cancer cells.[1][5]

In Vivo Efficacy in TNBC Xenograft Models

Preclinical in vivo studies using TNBC xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression with this compound, particularly in combination with paclitaxel.

| Model | Treatment | Key Findings |

| MDA-MB-231 Orthotopic Xenograft | This compound (50 mg/kg, oral, twice weekly for 47 days) | Moderate but significant reduction in tumor growth (66% tumor growth inhibition, P=0.0001)[2] |

| TNBC Human Tumor Xenografts | This compound + Paclitaxel | Robust tumor regressions observed compared to either agent alone.[2][3] The combination was well-tolerated in mice.[1] |

| TNBC Patient-Derived Xenograft (PDX) | This compound + Paclitaxel | Significant in vivo efficacy and tumor regression.[2][3] |

| Systemic Metastasis Model | This compound + Paclitaxel | Significant in vivo efficacy.[2][3] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: MPS1 Inhibition

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint and how its inhibition by this compound disrupts this process, leading to mitotic errors and cell death.

Caption: Mechanism of this compound action through MPS1 inhibition.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in TNBC xenograft models.

Caption: Workflow for in vivo preclinical studies of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols.

Cell Viability and Synergy Assays

-

Cell Lines and Culture: TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96- or 384-well plates and treated with a dose range of this compound, paclitaxel, doxorubicin, or eribulin, both as single agents and in combination.

-

Viability Assessment: After a set incubation period (e.g., 5 days), cell viability is assessed using assays such as CellTiter-Glo®.

-

Synergy Analysis: The combination data is analyzed using software like MacSynergyII to determine synergistic, additive, or antagonistic effects.[2]

Live-Cell Imaging for Mitotic Timing

-

Cell Preparation: HeLa cells stably expressing H2B-mCherry are used to visualize chromosomes.

-

Treatment: Cells are treated with this compound, paclitaxel, or the combination.

-

Imaging: Live-cell imaging is performed using a high-content imaging system to capture the dynamics of mitosis.

-

Analysis: The time from nuclear envelope breakdown to anaphase onset is measured for each condition to determine the effect on mitotic timing.[2]

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice are typically used.

-

Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are implanted orthotopically into the mammary fat pad. For patient-derived xenografts (PDX), tumor fragments are implanted.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with vehicle, this compound (e.g., orally), paclitaxel (e.g., intravenously), or the combination.

-

Efficacy Endpoints: Tumor volume is measured regularly, and animal body weight is monitored. The study endpoint is typically defined by a maximum tumor volume or a set study duration.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of biomarkers such as phosphorylated Histone H3 (p-HH3) and phosphorylated KNL1 (p-KNL1) by immunohistochemistry (IHC) or immunofluorescence to confirm the mechanism of action.[2][4]

Immunohistochemistry (IHC) and Immunofluorescence

-

Tissue Preparation: Tumors from in vivo studies are fixed, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with specific antibodies against markers of mitosis (e.g., p-HH3) and MPS1 activity (e.g., p-KNL1).

-

Imaging and Quantification: Stained sections are imaged, and the percentage of positive cells or staining intensity is quantified to assess the biological effects of the treatment.[2]

This technical guide provides a foundational understanding of the preclinical work on this compound in TNBC. For more in-depth information, including detailed statistical analyses and supplementary data, readers are encouraged to consult the primary research publications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Collection - Data from High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 6. Targeted Therapeutic Strategies for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

BOS-172722: A Technical Deep Dive into Aneuploidy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. It explores the molecule's mechanism of action, its critical role in overriding the spindle assembly checkpoint (SAC), and the subsequent induction of aneuploidy, a hallmark of many cancers and a key therapeutic strategy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: Inhibition of Mps1 Kinase

This compound, also known as CCT289346, is a small molecule inhibitor that targets Mps1, a crucial serine/threonine kinase that governs the spindle assembly checkpoint (SAC).[1][2] The SAC is a vital cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3]

Mps1 kinase activity is essential for the recruitment of other SAC proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][4] By inhibiting Mps1, this compound effectively disables this checkpoint, leading to a premature exit from mitosis, even in the presence of unaligned chromosomes.[5][6] This results in gross chromosomal mis-segregation and the generation of aneuploid daughter cells.[5][7] The induction of a high degree of aneuploidy can surpass a tolerable threshold for cancer cells, ultimately leading to cell death.[5][7]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency and its effects on mitotic progression and aneuploidy.

Table 1: In Vitro Potency of this compound

| Target | Assay Condition | IC50 | Reference |

| Mps1 Kinase | 10 µM ATP | 4 nM | [7] |

| Mps1 Kinase | 1 mM ATP | 10 nM | [7] |

| Phospho-Mps1 | --- | 63 nM | [8] |

Table 2: Cellular Effects of this compound in HeLa Cells

| Treatment | Median Time in Mitosis (minutes) | Chromosomal Abnormalities | Reference |

| Untreated | 52 | - | [5] |

| 200 nM this compound | 11 | ~83% unaligned chromosomes, ~17% decondensation without division | [5] |

| Paclitaxel alone | 110 | - | [9][10] |

| Paclitaxel + this compound | 15 | Gross chromosomal abnormalities | [9][10] |

Signaling Pathway and Mechanism of Aneuploidy Induction

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and how its inhibition by this compound leads to aneuploidy.

References

- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. icr.ac.uk [icr.ac.uk]

- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. icr.ac.uk [icr.ac.uk]

- 10. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Notes and Protocols for BOS-172722 in Triple-Negative Breast Cancer (TNBC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis. In cancer cells, particularly in highly proliferative triple-negative breast cancer (TNBC) cell lines, inhibition of MPS1 by this compound leads to a premature exit from mitosis, resulting in gross chromosomal missegregation and subsequent cell death.[1][2][3] Notably, this compound exhibits a synergistic effect with the standard-of-care chemotherapeutic agent, paclitaxel, making this combination a promising therapeutic strategy for TNBC.[1][4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in TNBC cell lines, both as a single agent and in combination with paclitaxel.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI50) of this compound in various TNBC Cell Lines

| Cell Line | GI50 (nM) |

| MDA-MB-231 | < 200 |

| BT-549 | < 200 |

| HCC1937 | < 200 |

| MDA-MB-468 | < 200 |

| HCC1143 | < 200 |

| HCC1806 | < 200 |

| Hs578T | < 200 |

Data sourced from Anderhub et al., Molecular Cancer Therapeutics, 2019.[5]

Table 2: Synergistic Effect of this compound and Paclitaxel in TNBC Cell Lines

| Cell Line | Paclitaxel Concentration for Max Synergy (nM) | Observation |

| MDA-MB-231 | 1 | Consistent Synergy |

| BT-549 | < 2 | Consistent Synergy |

| HCC1937 | < 2 | Consistent Synergy |

| MDA-MB-468 | < 2 | Consistent Synergy |

| HCC1143 | < 2 | Consistent Synergy |

| HCC1806 | < 2 | Consistent Synergy |

| Hs578T | < 2 | Consistent Synergy |

Data interpretation based on Anderhub et al., Molecular Cancer Therapeutics, 2019, which indicates that maximum synergism was observed at 1 nM or <2 nM for all cell lines tested.[4][5]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound on TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, BT-549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Paclitaxel (for combination studies)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed TNBC cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment:

-

Single Agent: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells.

-

Combination Treatment: Prepare serial dilutions of this compound and a fixed concentration of paclitaxel (e.g., 1 nM or 2 nM) in complete growth medium. Add 100 µL of the drug combination to the respective wells.

-

-

Incubation: Incubate the plates for 72-96 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values (the concentration of the drug that inhibits cell growth by 50%) using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

TNBC cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Caption: Workflow for in vitro assessment of this compound in TNBC cells.

References

- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols: In Vitro Combination of BOS-172722 and Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-172722 is a potent and selective inhibitor of the spindle assembly checkpoint (SAC) kinase, Monopolar spindle 1 (MPS1). In oncology research, particularly for aggressive cancers like triple-negative breast cancer (TNBC), there is a strong rationale for combining this compound with taxanes such as paclitaxel. Paclitaxel functions by stabilizing microtubules, which activates the SAC and causes a delay in mitosis. This compound abrogates this paclitaxel-induced mitotic delay by inhibiting MPS1. This forces the cancer cells to undergo premature and aberrant cell division, leading to gross chromosomal missegregation and subsequent cell death. This synergistic interaction presents a promising therapeutic strategy to overcome resistance and enhance the efficacy of taxane-based chemotherapy.[1][2][3][4]

These application notes provide a comprehensive overview of the in vitro use of this compound in combination with paclitaxel, including detailed experimental protocols, data presentation, and a summary of the underlying signaling pathway.

Data Presentation

The synergistic effects of this compound and paclitaxel have been quantified across various TNBC cell lines. The following tables summarize key findings from in vitro studies.

Table 1: Synergistic Concentrations in TNBC Cell Lines

| Cell Line | Paclitaxel Concentration for Maximum Synergy | Reference |

| MDA-MB-231 | 1 nmol/L | [1] |

| Multiple TNBC cell lines | 1 nmol/L or <2 nmol/L | [1] |

Table 2: Effect of this compound and Paclitaxel Combination on Cell Division Timing

| Treatment | Average Time in Mitosis | Outcome | Reference |

| Paclitaxel alone | 110 minutes | 40% of cells remained alive | [5][6] |

| Paclitaxel + this compound | 15 minutes | All cells died due to gross chromosomal abnormalities | [5][6] |

Table 3: Exemplary Concentrations for In Vitro Assays in MDA-MB-231 Cells

| Assay | Paclitaxel Concentration | This compound Concentration | Incubation Time | Reference |

| Cell Cycle Analysis (FACS) | 1 nmol/L | 100 nmol/L | 24 hours | [1] |

| Long-term Clonogenic Assay | 1 nmol/L | 10 nmol/L | 24 hours | [2] |

Signaling Pathway

The combination of paclitaxel and this compound exploits the dependency of cancer cells on a functional spindle assembly checkpoint for survival during mitotic stress.

Caption: Mechanism of synergy between paclitaxel and this compound.

Experimental Protocols

Below are detailed protocols for key in vitro experiments to assess the combination of this compound and paclitaxel.

Cell Viability and Synergy Assessment (e.g., Clonogenic Assay)

This assay determines the long-term effect of drug treatment on the ability of single cells to form colonies.

Workflow:

Caption: Workflow for a long-term clonogenic survival assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density of 500-1000 cells per well. Allow cells to adhere overnight.

-

Drug Preparation: Prepare stock solutions of this compound (in DMSO) and paclitaxel (in a suitable solvent). Create a dose-response matrix for both single agents and their combinations. For example, for MDA-MB-231 cells, a synergistic combination is 1 nmol/L paclitaxel with 10 nmol/L this compound.[2]

-

Treatment: Aspirate the culture medium and add fresh medium containing the drugs at the desired concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for 24 hours.

-

Drug Washout: After the incubation period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

-

Colony Formation: Culture the cells for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.

-

Staining and Quantification:

-

Aspirate the medium and wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the colonies (typically those with >50 cells).

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Synergy can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with single agents or the combination (e.g., 1 nmol/L paclitaxel and 100 nmol/L this compound for MDA-MB-231 cells) for 24 hours.[1]

-

Cell Harvest:

-

Collect the culture medium (which may contain floating mitotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the collected medium and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 100 µL of PBS. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations in G1, S, and G2/M phases.

-

Data Analysis: The combination of paclitaxel and this compound is expected to cause a pronounced decrease in the G2/M peak that is observed with paclitaxel alone, indicating an override of the mitotic arrest.[1]

Immunofluorescence for Mitotic Markers

This technique allows for the visualization and quantification of key proteins involved in the mitotic checkpoint, such as phosphorylated Histone H3 (a marker of mitosis) and phosphorylated KNL1 (a direct substrate of MPS1).

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with paclitaxel, this compound, or the combination for the desired time.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against the target proteins (e.g., anti-phospho-Histone H3, anti-phospho-KNL1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The combination of this compound and paclitaxel is expected to reduce the levels of paclitaxel-induced phospho-Histone H3 and phospho-KNL1, confirming the inhibition of MPS1 activity and the abrogation of the SAC.[1][2][3]

Conclusion

The in vitro combination of this compound and paclitaxel demonstrates a potent synergistic anti-cancer effect, particularly in highly proliferative cancer cell lines such as those characteristic of TNBC.[1][4] The provided protocols offer a framework for researchers to investigate this synergy in their own models. The mechanism, centered on the abrogation of the paclitaxel-induced spindle assembly checkpoint, leads to catastrophic mitotic errors and is a compelling strategy for further therapeutic development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. icr.ac.uk [icr.ac.uk]

- 6. Drug accelerates cell division in aggressive breast cancers [labonline.com.au]

Application Notes and Protocols: Dose-Response of BOS-172722 in MDA-MB-231 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of MPS1 leads to premature exit from mitosis, resulting in gross chromosomal missegregation and subsequent cell death, particularly in highly proliferative cancer cells.[3][4] This document provides detailed application notes and protocols for studying the dose-response effects of this compound in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.

Data Presentation

Dose-Response of Single-Agent this compound and Paclitaxel in MDA-MB-231 Cells

| Drug | GI50 (nmol/L) |

| This compound | 21 |

| Paclitaxel | 2.6 |

Table 1: GI50 values for single-agent this compound and Paclitaxel in MDA-MB-231 cells after 72 hours of treatment.

Synergistic Effects of this compound and Paclitaxel Combination Therapy

| This compound Concentration (nmol/L) | Paclitaxel GI50 (nmol/L) | Fold-Potentiation |

| 3 | 1.8 | 1.4 |

| 10 | 1.1 | 2.4 |

| 30 | 0.4 | 6.5 |

Table 2: Synergistic effect of this compound on Paclitaxel potency in MDA-MB-231 cells. Cells were treated with a combination of varying concentrations of this compound and Paclitaxel for 72 hours.

Mandatory Visualizations

Caption: Signaling pathway of this compound as an MPS1 inhibitor.

Caption: Workflow for determining GI50 of this compound.

Experimental Protocols

MDA-MB-231 Cell Culture

Materials:

-

MDA-MB-231 cells

-

DMEM High Glucose (H-21) Media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.05% Trypsin-EDTA

-

Dulbecco's Phosphate Buffered Saline (DPBS)

Protocol:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

-

When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS.

-

Add 1 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[5]

-

Neutralize the trypsin with 4 mL of complete medium.

-

Centrifuge the cell suspension at 1200 rpm for 3 minutes.

-

Resuspend the cell pellet in fresh medium and plate for subculturing or experiments.

Long-Term Proliferation (Sulforhodamine B - SRB) Assay

Materials:

-

MDA-MB-231 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound, either as a single agent or in combination with a fixed concentration of paclitaxel. Include a vehicle control (DMSO).

-

For combination studies, a fixed concentration of this compound can be added to a serial dilution of paclitaxel.

-

Incubate the plates for 72 hours.

-

After incubation, fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 values (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.

Flow Cytometry for Cell Cycle Analysis

Materials:

-

MDA-MB-231 cells

-

This compound

-

Paclitaxel

-

6-well plates

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

Protocol:

-